Hirsutene Hirsutene Hirsutene is a natural product found in Stereum hirsutum with data available.
Brand Name: Vulcanchem
CAS No.: 59372-72-4
VCID: VC1844780
InChI: InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1
SMILES: CC1(CC2CC3CCC(=C)C3(C2C1)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

Hirsutene

CAS No.: 59372-72-4

Cat. No.: VC1844780

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Hirsutene - 59372-72-4

Specification

CAS No. 59372-72-4
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene
Standard InChI InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1
Standard InChI Key XEORYLRYWDQOAT-KYEXWDHISA-N
Isomeric SMILES C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C
SMILES CC1(CC2CC3CCC(=C)C3(C2C1)C)C
Canonical SMILES CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Introduction

Chemical Structure and Properties

Hirsutene is classified as a linear triquinane sesquiterpenoid with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . The IUPAC name for hirsutene is (3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene . Its structure features a characteristic 5-5-5 fused ring skeleton with a methylidene group (=CH2) and three methyl groups strategically positioned within the tricyclic framework .

Physical and Chemical Properties

The compound possesses several distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. Hirsutene lacks heteroatomic functional groups, which contributes to its lipophilic nature .

PropertyValue
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Exact Mass204.187800766 g/mol
Topological Polar Surface Area (TPSA)0.00 Ų
XlogP5.00
AlogP4.42
H-Bond Acceptors0
H-Bond Donors0
Rotatable Bonds0

The compound's high lipophilicity (indicated by its XlogP and AlogP values) and absence of hydrogen bond donors or acceptors suggest it would readily cross cell membranes and potentially penetrate the blood-brain barrier . These properties are consistent with its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, indicating positive human intestinal absorption (99.05% probability) and blood-brain barrier penetration (95.00% probability) .

Structural Identification

Various analytical methods have been employed to elucidate and confirm the structure of hirsutene. The compound has been assigned several identifiers in chemical databases:

Identifier TypeValue
CAS Number59372-72-4
PubChem CID10442928
ChEBI IDCHEBI:232913
DSSTox Substance IDDTXSID90974786
Lipid Maps IDLMPR0103730001
InChI KeyXEORYLRYWDQOAT-KYEXWDHISA-N

These identifiers facilitate the tracking and referencing of hirsutene across different scientific databases and literature .

Natural Occurrence and Biological Sources

Hirsutene has been isolated from several fungal species, highlighting its role as a specialized metabolite in the fungal kingdom.

Fungal Sources

Biosynthesis

The biosynthetic pathway leading to hirsutene represents a remarkable example of the complex enzymatic transformations involved in terpene synthesis.

Enzymatic Processes

Research has demonstrated that hirsutene is produced by specialized sesquiterpene synthases found in fungi. In particular, a chimeric sesquiterpene synthase from Steccherinum ochraceum has been identified as responsible for the biosynthesis of (+)-hirsutene . This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes, through a series of cyclizations and rearrangements to form the complex tricyclic structure of hirsutene.

Cyclization Mechanism

The biosynthetic pathway to hirsutene employs an unusual cyclization mode that involves three distinct cyclization processes . Specifically, this includes:

  • C1-C11 bond formation

  • C2-C9 bond formation

  • C3-C6 bond formation

In addition to these cyclizations, the mechanism includes one intramolecular 1,2-hydride shift (from C9 to C10) and three successive 1,2-alkyl shifts . These transformations work in concert to construct the characteristic 5-5-5 fused ring skeleton of hirsutene with precise stereochemical control. This intricate sequence of reactions exemplifies the elegance and efficiency of terpene synthases in generating complex molecular architectures from simple linear precursors.

Chemical Synthesis

The synthesis of hirsutene has attracted significant attention from synthetic organic chemists due to its challenging structural features, including four contiguous stereocenters and two quaternary carbon centers within a compact tricyclic framework.

Historical Synthesis

In 1985, Curran and Rakiewicz reported an elegant synthesis of (±)-hirsutene that employed a late-stage radical cyclization as a key step . This approach represented one of the early successful strategies for constructing the linear triquinane skeleton of hirsutene.

Modern Synthetic Approaches

More recent synthetic approaches have expanded the repertoire of methods for accessing hirsutene and related structures.

Transannular Aldolization Approach

A catalytic, asymmetric transannular aldolization strategy has been developed for the synthesis of (+)-hirsutene . This approach employs a proline-derivative catalyst to promote the transannular aldol reaction of 1,4-cyclooctanediones, yielding the corresponding cyclic β-hydroxy ketones with good yields and high enantioselectivities . This method demonstrates the utility of asymmetric catalysis in constructing the complex stereocenters present in hirsutene.

Radical Cyclization Cascade

Another synthetic pathway involves a sequence beginning with an Ireland–Claisen rearrangement of an acetate derivative, followed by phenylselenolactonization to form a lactone intermediate . Subsequent transformations including elimination, SN2' reaction, and deprotection lead to an iodoenyne intermediate. This precursor undergoes a 5-exo-trig/5-exo-dig radical cyclization cascade in the presence of AIBN/Bu3SnH to afford (±)-hirsutene . This strategy elegantly constructs the tricyclic framework through a cascade process that establishes multiple stereocenters in a single operation.

ADMET ParameterPredictionProbability
Human Intestinal AbsorptionPositive99.05%
Caco-2 PermeabilityPositive77.22%
Blood-Brain Barrier PenetrationPositive95.00%
Human Oral BioavailabilityPositive74.29%
P-glycoprotein InhibitionNegative94.05%
P-glycoprotein SubstrateNegative84.98%

Enzyme Interactions

Predictions regarding hirsutene's interactions with metabolic enzymes provide insights into its potential metabolism and drug-drug interaction profile:

EnzymeInteractionProbability
CYP3A4 SubstratePositive52.01%
CYP2C9 SubstrateNegative78.90%
CYP2D6 SubstrateNegative74.41%
CYP3A4 InhibitionNegative90.10%
CYP2C9 InhibitionNegative78.12%
CYP2C19 InhibitionNegative72.19%
CYP2D6 InhibitionNegative94.52%
CYP1A2 InhibitionNegative73.01%

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